molecular formula C10H9BrClFO2 B14051954 1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one

1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one

Katalognummer: B14051954
Molekulargewicht: 295.53 g/mol
InChI-Schlüssel: BPXKEDAXCXAYEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound that features a bromine atom, a chlorine atom, and a fluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the fluoromethoxy group and the chlorination of the phenyl ring. The final step involves the formation of the propan-2-one moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The propan-2-one moiety can be oxidized or reduced under specific conditions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the ketone group.

Wissenschaftliche Forschungsanwendungen

1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the fluoromethoxy group, can participate in various interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-1-(4-chloro-2-(fluoromethoxy)phenyl)propan-2-one
  • 1-Bromo-1-(5-chloro-3-(fluoromethoxy)phenyl)propan-2-one
  • 1-Bromo-1-(5-chloro-2-(methoxy)phenyl)propan-2-one

Uniqueness

1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the substituents on the phenyl ring and the presence of the fluoromethoxy group. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H9BrClFO2

Molekulargewicht

295.53 g/mol

IUPAC-Name

1-bromo-1-[5-chloro-2-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H9BrClFO2/c1-6(14)10(11)8-4-7(12)2-3-9(8)15-5-13/h2-4,10H,5H2,1H3

InChI-Schlüssel

BPXKEDAXCXAYEE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC(=C1)Cl)OCF)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.